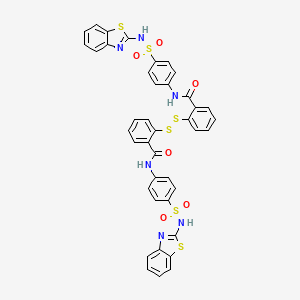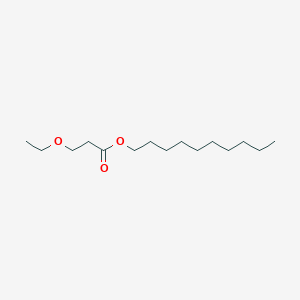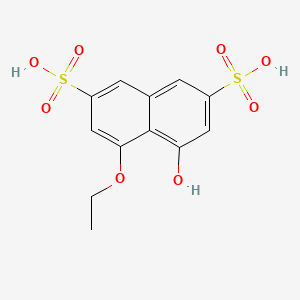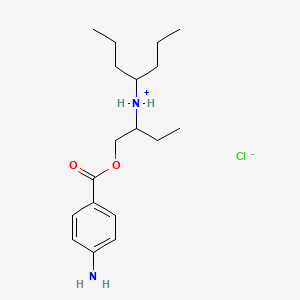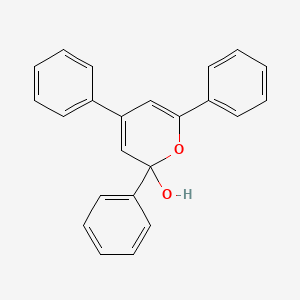
Benzoic acid, 2-hydroxy-5-((4'-((1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1'-biphenyl)-4-yl)azo)-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-5-((4’-((1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-, disodium salt is a complex organic compound. It is a derivative of benzoic acid and contains multiple functional groups, including hydroxyl, sulfonic acid, and azo groups. This compound is known for its vibrant color and is commonly used as a dye in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-((4’-((1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-, disodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenesulfonic acid derivatives The azo groups are then formed by diazotization and coupling reactions with aromatic amines .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of strong acids and bases, as well as high temperatures and pressures to ensure complete reactions and high yields. The final product is purified through crystallization and filtration techniques to obtain the disodium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-hydroxy-5-((4’-((1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and conditions such as high temperatures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-5-((4’-((1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of textiles, plastics, and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo groups can form stable complexes with metal ions, while the sulfonic acid groups enhance solubility in aqueous solutions. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Aminonaphthalene-4-sulfonic acid
- 1-Aminonaphthalene-5-sulfonic acid
- 1-Aminonaphthalene-6-sulfonic acid
- 1-Aminonaphthalene-7-sulfonic acid
- 1-Aminonaphthalene-8-sulfonic acid
Uniqueness
Benzoic acid, 2-hydroxy-5-((4’-((1-hydroxy-7-(phenylamino)-3-sulfo-2-naphthalenyl)azo)(1,1’-biphenyl)-4-yl)azo)-, disodium salt is unique due to its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Propiedades
Número CAS |
6247-51-4 |
|---|---|
Fórmula molecular |
C35H25N5O7S |
Peso molecular |
659.7 g/mol |
Nombre IUPAC |
5-[[4-[4-[(7-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C35H25N5O7S/c41-31-17-16-28(20-30(31)35(43)44)39-37-25-11-6-21(7-12-25)22-8-13-26(14-9-22)38-40-33-32(48(45,46)47)18-23-10-15-27(19-29(23)34(33)42)36-24-4-2-1-3-5-24/h1-20,36,41-42H,(H,43,44)(H,45,46,47) |
Clave InChI |
GNBQDUZSFCDONM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


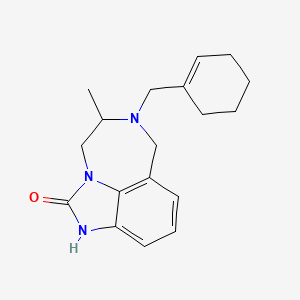



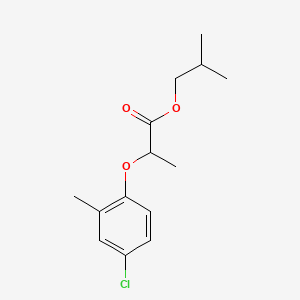
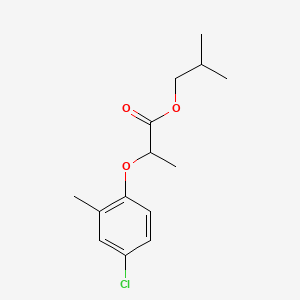
![3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B12803015.png)
